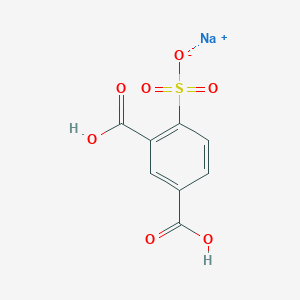
5-Sulphoisophthalic acid, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Sulphoisophthalic acid, sodium salt is a useful research compound. Its molecular formula is C8H5NaO7S and its molecular weight is 268.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
5-SSIPA is a sulfonate carboxylate ligand characterized by its crystalline structure. It exhibits several acidic groups that contribute to its reactivity and stability. The compound is typically obtained through the sulfonation of isophthalic acid, resulting in a product that can form various metal salts, enhancing its utility in different applications .
Applications in Polymer Production
5-SSIPA serves as an important additive in the production of polymers. Its primary applications include:
- Nylon Production : Sodium 5-sulfoisophthalic acid is used to improve the processing and physical properties of nylon fibers. The presence of low-sulfate compositions minimizes issues related to filament breakage during polymer processing .
- Polyester Synthesis : As a monomer in the synthesis of waterborne polyesters, 5-SSIPA enhances dye uptake and improves the mechanical properties of the resulting materials. It acts as a catalyst in esterification processes, facilitating the formation of high-performance polyester products .
- Biodegradable Plastics : Research has demonstrated that incorporating 5-SSIPA into poly(lactic acid) formulations significantly enhances crystallization behavior, which is crucial for developing biodegradable plastics with improved mechanical properties .
Role in Pharmaceuticals and Agriculture
In pharmaceuticals, 5-SSIPA is utilized as an intermediate for synthesizing various active pharmaceutical ingredients (APIs). Its ability to form stable complexes with metal ions enhances drug solubility and bioavailability. Additionally, it plays a role in:
- Pesticide Formulations : The compound's properties allow it to be used in the development of agricultural chemicals, improving efficacy and stability .
- Catalysis : 5-SSIPA acts as a catalyst in several chemical reactions, facilitating processes that require specific ionic interactions .
Case Studies and Research Findings
Several studies have explored the applications and properties of 5-SSIPA:
Future Prospects
The ongoing research into 5-SSIPA suggests promising avenues for future applications:
- Advanced Material Science : Continued exploration into its role as a ligand in metal-organic frameworks (MOFs) could lead to innovative materials with enhanced functionalities such as gas storage or catalysis .
- Sustainable Chemistry : As industries shift towards more sustainable practices, the incorporation of 5-SSIPA into biodegradable materials will likely expand, offering environmentally friendly alternatives to conventional plastics.
Eigenschaften
CAS-Nummer |
7800-91-1 |
|---|---|
Molekularformel |
C8H5NaO7S |
Molekulargewicht |
268.18 g/mol |
IUPAC-Name |
sodium;2,4-dicarboxybenzenesulfonate |
InChI |
InChI=1S/C8H6O7S.Na/c9-7(10)4-1-2-6(16(13,14)15)5(3-4)8(11)12;/h1-3H,(H,9,10)(H,11,12)(H,13,14,15);/q;+1/p-1 |
InChI-Schlüssel |
KCVLTEYALBOUJH-UHFFFAOYSA-M |
SMILES |
C1=CC(=C(C=C1C(=O)O)C(=O)O)S(=O)(=O)[O-].[Na+] |
Kanonische SMILES |
C1=CC(=C(C=C1C(=O)O)C(=O)O)S(=O)(=O)[O-].[Na+] |
Key on ui other cas no. |
7800-91-1 |
Piktogramme |
Corrosive; Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















